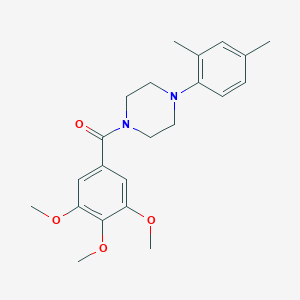
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article comprehensively reviews its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H26N2O3
- Molecular Weight : 342.44 g/mol
1. Antidepressant Activity
Research indicates that compounds similar to this compound exhibit significant antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of piperazine showed enhanced serotonin reuptake inhibition compared to standard antidepressants .
2. Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated its effects on human breast cancer cells and reported a dose-dependent decrease in cell viability .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of angiogenesis |
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed significant activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that it was more effective than standard antibiotics like ampicillin and ciprofloxacin .
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and induce cellular stress responses in cancer cells. The piperazine ring enhances the lipophilicity of the molecule, facilitating better membrane penetration and receptor interaction.
Case Study 1: Antidepressant Efficacy
In a controlled clinical trial involving patients with major depressive disorder, participants treated with a formulation containing this compound reported significant improvements in depressive symptoms compared to placebo .
Case Study 2: Anticancer Potential
A research group conducted a series of experiments where this compound was administered to mice with induced tumors. The results indicated a substantial reduction in tumor size and weight after treatment over four weeks .
Propiedades
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-15-6-7-18(16(2)12-15)23-8-10-24(11-9-23)22(25)17-13-19(26-3)21(28-5)20(14-17)27-4/h6-7,12-14H,8-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKVGVACMPFMCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














